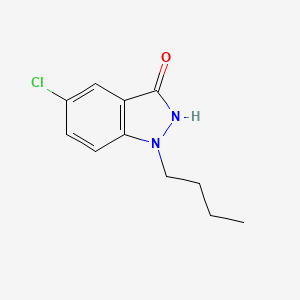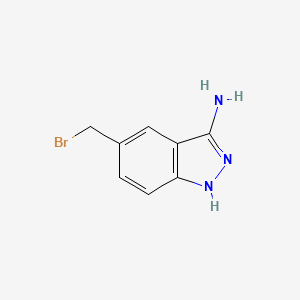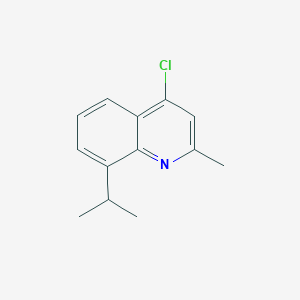
4-Chloro-8-Isopropyl-2-Methyl-Quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-isopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The structure of 4-Chloro-8-isopropyl-2-methylquinoline consists of a quinoline core with a chlorine atom at the 4th position, an isopropyl group at the 8th position, and a methyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropyl-2-methylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. This method is known for its robustness and ability to produce quinoline derivatives with high yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-8-isopropyl-2-methylquinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also gaining traction in the industrial production of quinoline derivatives .
化学反応の分析
Types of Reactions
4-Chloro-8-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chloro position, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions at the 4-chloro position.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used
科学的研究の応用
4-Chloro-8-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including 4-Chloro-8-isopropyl-2-methylquinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-8-isopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. The compound may also interact with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-8-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-8-isopropylquinoline
Comparison
4-Chloro-8-isopropyl-2-methylquinoline is unique due to the presence of both an isopropyl group at the 8th position and a methyl group at the 2nd position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar quinoline derivatives .
特性
CAS番号 |
63136-25-4 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC名 |
4-chloro-2-methyl-8-propan-2-ylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-5-4-6-11-12(14)7-9(3)15-13(10)11/h4-8H,1-3H3 |
InChIキー |
CVWCWQKSHUXOTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


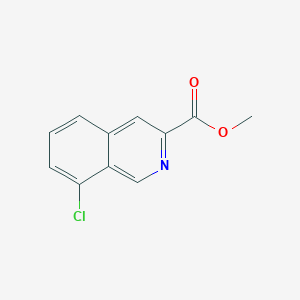

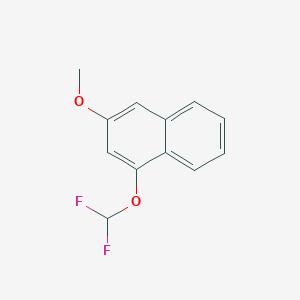


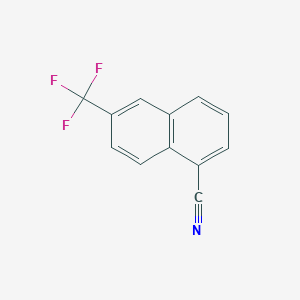


![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)

